1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Description

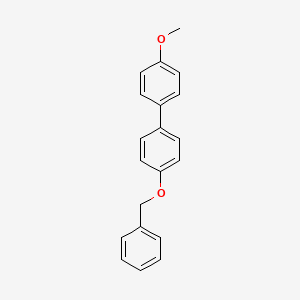

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFLFSNEOYMNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718373 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948878-17-9 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 4 4 Methoxyphenyl Benzene

Established Synthetic Pathways and Precursors

Established methodologies for the synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene and related diaryl ethers or biphenyls primarily rely on classical named reactions that have been refined over many years. These pathways involve the strategic formation of either the key C-C biaryl bond or a C-O ether linkage, depending on the disconnection approach.

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems

The core of synthesizing this compound lies in the formation of the bond connecting the two phenyl rings. Traditional and reliable methods for this transformation include the Suzuki-Miyaura coupling and the Ullmann reaction.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction. quizlet.com For the target molecule, this would typically involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other. Two primary precursor pairs are viable:

Route A: 4-Benzyloxyphenylboronic acid reacting with 4-bromoanisole.

Route B: 4-Methoxyphenylboronic acid reacting with 1-(benzyloxy)-4-bromobenzene.

These reactions are characterized by their high tolerance for various functional groups and generally proceed under mild conditions with high yields. polyu.edu.hk The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the biphenyl product. quizlet.com

The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biaryls, traditionally employing copper catalysis at elevated temperatures. While modern modifications have made the conditions milder, it remains a robust method for C-C bond formation. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of an aryl halide, such as 4-bromoanisole, with another aryl halide, like 1-(benzyloxy)-4-iodobenzene, in the presence of a copper catalyst.

Introduction and Manipulation of Benzyloxy and Methoxyphenyl Moieties

The Williamson ether synthesis is a fundamental and straightforward method for forming ethers, including the benzyloxy and methoxy (B1213986) groups present in the precursors. masterorganicchemistry.comacgpubs.org This reaction involves the SN2 reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

Synthesis of 4-Benzyloxyphenol: This precursor can be prepared by reacting hydroquinone (B1673460) with benzyl (B1604629) bromide in the presence of a base. nih.gov

Synthesis of 1-(Benzyloxy)-4-bromobenzene: This can be achieved by the Williamson ether synthesis between 4-bromophenol (B116583) and benzyl bromide.

Synthesis of 4-Bromoanisole: This common reagent is synthesized by the methylation of 4-bromophenol, often using dimethyl sulfate (B86663) as the methylating agent.

An alternative established pathway to a molecule with a similar structure, 4-(benzyloxy)biphenyl, involves the Williamson ether synthesis between 4-phenylphenol (B51918) and benzyl chloride, facilitated by a phase-transfer catalyst. This highlights the versatility of forming the ether linkage as a key step.

Development of Novel Synthetic Routes

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methodologies. These novel routes, including palladium-catalyzed cross-coupling reactions, microwave-assisted protocols, and one-pot multicomponent reactions, offer significant advantages over traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the cornerstone of biphenyl synthesis due to their efficiency and broad substrate scope. polyu.edu.hk The development of advanced catalyst systems, including those with bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, has enabled these reactions to proceed under milder conditions, with lower catalyst loadings, and with a wider range of substrates, including less reactive aryl chlorides. semanticscholar.org

For the synthesis of this compound, a modern Suzuki-Miyaura coupling could employ a pre-catalyst like PEPPSI-iPr or a catalyst system generated in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized ligand. These advanced systems often allow the reaction to be performed at lower temperatures and with greater efficiency.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/Water | 80 | 1 | 95 |

| Pd(0)/HPS | Na2CO3 | Isopropanol/Water | 80 | 1 | >98 |

| Pd-bpydc-Nd | Cs2CO3 | DMF | 100 | 24 | 93 |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. rasayanjournal.co.in The application of microwave irradiation to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been particularly successful. researchgate.netorgsyn.org

The synthesis of this compound could be significantly expedited using a microwave-assisted Suzuki coupling protocol. The rapid heating provided by microwave irradiation can overcome activation barriers and drive the reaction to completion in minutes rather than hours. This approach is also well-suited for high-throughput synthesis and library generation. orgsyn.orgjchps.com

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | EtOH/H2O | 5 | 95 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | EtOH/H2O | 5 | 94 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | EtOH/H2O | 5 | 96 |

One-Pot Multicomponent Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. beilstein-journals.orgthieme-connect.de For the synthesis of this compound, a one-pot approach could involve the in-situ formation of a key precursor followed by the cross-coupling reaction.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields and minimize side reactions. The Williamson ether synthesis, a versatile and widely used method for preparing ethers, is the primary route for this compound. The reaction typically involves the nucleophilic substitution of a halide by an alkoxide.

Solvent Effects and Catalysis

The choice of solvent plays a pivotal role in the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for this purpose. For instance, in a related synthesis of 1-benzyloxy-4-methoxybenzene, the use of DMF as a solvent with potassium carbonate as the base resulted in a high yield of 95% after 24 hours at 353 K.

The selection of the base is also crucial. While strong bases like sodium hydride (NaH) can be used to generate the alkoxide, milder bases such as potassium carbonate (K2CO3) are often sufficient and can lead to cleaner reactions. The effectiveness of different solvent and base combinations can significantly impact the reaction yield, as illustrated in the following table which showcases general trends in Williamson ether synthesis.

Table 1: Effect of Solvent and Base on Williamson Ether Synthesis Yields (General Trends)

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| NaH | DMF | 85-95 |

| K2CO3 | DMF | 70-95 |

| NaH | DMSO | 80-95 |

| K2CO3 | Acetonitrile | 60-85 |

Catalysis, particularly phase transfer catalysis (PTC), can be a valuable tool in the synthesis of ethers, especially when dealing with reactants that have low solubility in the reaction medium. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. While specific catalytic studies for this compound are not extensively documented in publicly available literature, the principles of PTC are broadly applicable to enhance the efficiency of this type of synthesis.

Temperature and Pressure Control in Synthetic Processes

Temperature is a critical parameter that directly influences the rate of the Williamson ether synthesis. Generally, increasing the reaction temperature accelerates the reaction by providing the necessary activation energy for the SN2 reaction to occur. Typical temperatures for this synthesis range from 50 to 100 °C. For the synthesis of the closely related 1-benzyloxy-4-methoxybenzene, a temperature of 80 °C (353 K) was employed.

The effect of pressure on the Williamson ether synthesis is less commonly exploited in standard laboratory settings, as the reaction is typically carried out at atmospheric pressure. The reactants and intermediates are generally in the liquid phase, and the reaction does not involve significant volume changes that would be highly sensitive to pressure variations. However, in industrial-scale synthesis, elevated pressure might be used to increase the boiling point of a low-boiling solvent, allowing the reaction to be run at a higher temperature than would be possible at atmospheric pressure, thereby increasing the reaction rate. There is limited specific research data available on the impact of pressure on the synthesis of this compound.

The interplay between temperature and reaction time is also a key consideration. A higher temperature may lead to a shorter reaction time to achieve a high conversion. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion and to avoid prolonged heating that could lead to product degradation.

Table 2: General Relationship Between Temperature and Reaction Time in Williamson Ether Synthesis

| Temperature (°C) | Typical Reaction Time (hours) |

|---|---|

| 50 | 8-12 |

| 80 | 3-6 |

| 100 | 1-3 |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyloxy 4 4 Methoxyphenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) correlation experiments, provide unequivocal evidence for the connectivity and chemical environment of each atom in 1-(benzyloxy)-4-(4-methoxyphenyl)benzene.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the three aromatic rings and the methylene (B1212753) and methoxy (B1213986) groups. The benzyloxy group gives rise to a characteristic singlet for the methylene protons (O-CH₂) and a multiplet for the five protons of its terminal phenyl ring. The protons on the central biphenyl (B1667301) system appear as a set of doublets, typical of a 1,4-disubstituted pattern, with their precise chemical shifts influenced by the electronic effects of the ether linkages. The methoxy group protons appear as a sharp singlet in the upfield region of the spectrum.

Based on analogous structures, the expected chemical shifts are detailed below. blogspot.comrsc.org The protons on the benzyloxy phenyl group typically appear between δ 7.30 and 7.50 ppm. The methylene bridge protons (s, 2H) are expected around δ 5.10 ppm. The four protons of the benzyloxy-substituted ring of the biphenyl core would likely appear as two distinct doublets, as would the four protons of the methoxy-substituted ring. The methoxy protons (s, 3H) are anticipated around δ 3.85 ppm. blogspot.com

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (benzyloxy) | 7.30 - 7.50 | Multiplet (m) | 5H |

| Aryl-H (biphenyl) | 6.90 - 7.60 | Doublets (d) | 8H |

| Methylene (-CH₂-) | ~5.10 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.85 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methoxy carbon, the methylene carbon, the protonated aromatic carbons, and the non-protonated (quaternary) aromatic carbons. The chemical shifts for the aromatic carbons span a wide range from approximately δ 114 to 160 ppm, with the oxygen-substituted carbons being the most deshielded. blogspot.com

Two-dimensional (2D) NMR techniques are crucial for assigning these signals unambiguously.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). huji.ac.il It would show correlations between adjacent protons on each of the three aromatic rings, confirming their substitution patterns. u-szeged.hu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbons by observing their correlations to nearby protons, such as the correlation between the methylene protons and the oxygen-bearing carbon of the biphenyl core.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aryl (C-O, C-C) | 130 - 160 |

| Protonated Aryl (Ar-CH) | 114 - 130 |

| Methylene (-CH₂-) | ~70 |

| Methoxy (-OCH₃) | ~55 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. esisresearch.org

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the methylene (-CH₂) group would appear between 2960 and 2850 cm⁻¹.

C=C Stretching: Multiple sharp bands between 1610 and 1450 cm⁻¹ are characteristic of the C=C stretching modes within the aromatic rings.

C-O Stretching: The most intense bands in the IR spectrum are typically the C-O ether stretches. The asymmetric aryl-O-C stretch is expected around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. esisresearch.org

Out-of-Plane Bending: The fingerprint region (below 900 cm⁻¹) would contain C-H out-of-plane bending vibrations, which are diagnostic of the substitution patterns on the benzene (B151609) rings. rsc.org

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings that may be weak in the IR spectrum. researchgate.net

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| C-H Out-of-Plane Bend | 900 - 700 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₂₆H₂₂O₂. High-resolution mass spectrometry (HRMS) would confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (~366.16). The most characteristic fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the highly stable benzyl (B1604629) cation or tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. docbrown.info This would likely be the base peak in the spectrum. The other fragment would be the [M-C₇H₇]⁺ radical ion. Further fragmentation of the biphenyl core would lead to other smaller ionic species. docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₂₆H₂₂O₂]⁺ | 366 |

| Benzyl/Tropylium Cation | [C₇H₇]⁺ | 91 |

| Loss of Benzyl | [C₁₉H₁₅O₂]⁺ | 275 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net While specific crystallographic data for the title compound is not presently available, analysis of related structures allows for a reliable prediction of its key structural parameters. nih.govresearchgate.net

Interactive Table: Typical Crystallographic Parameters for Biaryl Ethers

| Parameter | Expected Value |

| Biphenyl Dihedral Angle | 30 - 50° |

| C(aryl)-C(aryl) Bond Length | ~1.49 Å |

| C(aryl)-O Bond Length | ~1.37 Å |

| O-C(methylene) Bond Length | ~1.45 Å |

| C-O-C Bond Angle | ~118° |

Computational and Theoretical Investigations of 1 Benzyloxy 4 4 Methoxyphenyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it ideal for analyzing medium to large-sized organic molecules. DFT calculations can predict a wide range of molecular properties, from optimized geometry to spectroscopic parameters and chemical reactivity. Typically, these calculations employ hybrid functionals, such as B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional), combined with Pople-style basis sets like 6-311++G(d,p) to achieve reliable results. banglajol.infonih.govnih.gov

Computational studies on similar molecules, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have shown that the molecule is non-planar. nih.gov In that study, the dihedral angle between the adjacent rings within the biphenyl (B1667301) group was found to be 26.09 (4)°. nih.gov The benzyloxy group also exhibits significant rotation relative to the biphenyl core, with reported dihedral angles of 89.11 (2)° and 69.93 (8)° between the benzyloxy phenyl ring and the two rings of the biphenyl moiety, respectively. nih.gov For 1-(benzyloxy)-4-(4-methoxyphenyl)benzene, a similar non-planar conformation is expected, influenced by the steric hindrance between the aromatic rings and the ether linkage. The optimization process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters based on Related Structures (Note: This data is hypothetical for this compound and is based on typical values from DFT calculations on analogous structures.)

| Parameter | Value |

|---|---|

| Biphenyl Dihedral Angle (C-C-C-C) | ~ 25-40° |

| Benzyloxy Dihedral Angle (C-O-C-C) | ~ 175° |

| C-O (ether) Bond Length | ~ 1.37 Å |

| C-C (inter-ring) Bond Length | ~ 1.49 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. ulethbridge.ca It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited.

In a DFT study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the ether oxygen, as these groups are strong electron donors. The LUMO would likely be distributed across the biphenyl system's π-conjugated framework. The visualization of these orbitals reveals the most probable regions for nucleophilic and electrophilic attacks.

Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds

| Parameter | Energy (eV) | Reference Compound |

|---|---|---|

| EHOMO | -6.0814 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| ELUMO | -1.7466 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| Energy Gap (ΔE) | 4.3347 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. sapub.org

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the oxygen atoms of the benzyloxy and methoxy (B1213986) groups due to their lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue), representing potential sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis. nih.govsapub.org

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). nih.govnih.gov DFT predictions of ¹H and ¹³C NMR chemical shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the benzyloxy, methoxyphenyl, and biphenyl groups.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the normal modes of molecular vibration. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and Raman spectra. nih.govresearchgate.net This comparison helps in the definitive assignment of vibrational bands to specific functional groups and motions, such as C-H stretching of the aromatic rings, C-O stretching of the ether linkages, and various bending and torsional modes. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical correlation between DFT-predicted and experimental data for similar aromatic ethers. Specific data for the target compound is not available.)

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR: C-O (methoxy) | ~55-57 ppm | ~55.8 ppm |

| ¹H NMR: -CH₂- (benzyl) | ~5.0-5.2 ppm | ~5.05 ppm |

| IR Freq: Ar-O-C Stretch | ~1240-1260 cm⁻¹ | ~1250 cm⁻¹ |

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative measure of molecular stability and reactivity. nih.govsapub.org

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / η

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)

A high chemical hardness (η) and a low chemical softness (S) indicate high stability and low reactivity. The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov For instance, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid reported a chemical hardness of 2.167 eV and an electrophilicity index of 3.534 eV, indicating a stable molecule with a significant capacity to act as an electrophile. nih.gov Similar calculations for this compound would allow for a quantitative assessment of its reactivity profile.

Table 4: Representative Global Chemical Reactivity Descriptors (eV) (Based on data from 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.0814 |

| Electron Affinity (A) | -ELUMO | 1.7466 |

| Chemical Hardness (η) | (I - A) / 2 | 2.1674 |

| Electronegativity (χ) | (I + A) / 2 | 3.9140 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.5340 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. semanticscholar.org

For this compound, an MD simulation could be employed to study its conformational dynamics in different environments, such as in a vacuum or in a solvent. The simulation would show how the dihedral angles fluctuate over time, revealing the accessible conformations and the energy barriers between them. MD is also essential for studying intermolecular interactions, for instance, how molecules of this compound might pack in a condensed phase or how they interact with a solvent or a biological receptor. researchgate.netnih.gov While specific MD studies on this compound were not found, the methodology is standard for exploring the flexibility and interaction patterns of organic molecules.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. The most significant of these are the torsion angle of the biphenyl system (the dihedral angle between the two phenyl rings) and the torsion angles within the benzyloxy group.

Biphenyl Torsion: Substituted biphenyls are known for their torsional isomerization, where the two aromatic rings rotate relative to each other. rsc.org The planarity of the biphenyl unit is influenced by the nature and position of its substituents. For the analogous 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl group was found to be 26.09°. nih.gov This deviation from planarity is a common feature in substituted biphenyls, arising from a balance between conjugative effects that favor planarity and steric hindrance from the substituents that favors a twisted conformation. rsc.org It is therefore highly probable that this compound also adopts a non-planar conformation in its ground state. The energy barrier for this rotation determines the dynamic behavior of the molecule. Computational studies on various substituted biphenyls have shown that these barriers can be accurately predicted using DFT methods that include corrections for dispersion interactions. rsc.org

Benzyloxy Group Conformation: The flexibility of the benzyloxy group is another key feature. The torsion angle defined by the C-O-C-C linkage is crucial. In computational studies of molecules containing the benzyloxy fragment, a conformation close to anti is consistently favored. nih.govresearchgate.net For instance, in 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the C1-C7-O1-C8 torsion angle is -175.9°, indicating a nearly planar, extended arrangement of this fragment. nih.gov This preference minimizes steric repulsion and is likely the dominant conformation for the benzyloxy group in this compound as well.

Table 1: Predicted Conformational Parameters for this compound based on Analogous Compounds (Note: Data is inferred from computational studies on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid nih.gov)

| Parameter | Predicted Value/Characteristic |

| Biphenyl Dihedral Angle | ~25-30° (Non-planar) |

| C-O-C-C Torsion Angle | ~180° (anti conformation) |

| Overall Molecular Shape | Twisted, non-planar |

Intermolecular Interactions in Solution or Condensed Phases

In condensed phases, the behavior of this compound is governed by a variety of non-covalent interactions. nih.govresearchgate.net Computational methods like Hirshfeld surface analysis and energy framework calculations can quantify these interactions. nih.govresearchgate.net For the analogous 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, these analyses revealed that dispersion energy is the dominant force in its crystal packing. researchgate.net

The primary intermolecular interactions expected for this compound include:

π-π Stacking: The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These can occur in either a face-to-face or offset (displaced) arrangement, contributing significantly to the cohesion in the solid state. h-its.org

C-H···π Interactions: The hydrogen atoms on one aromatic ring can interact favorably with the electron-rich π-face of an adjacent ring. This type of interaction is a common feature in the crystal structures of aromatic compounds. nih.gov

Dipole-Dipole Interactions: The ether linkages (benzyloxy and methoxy groups) introduce polarity into the molecule, leading to dipole-dipole interactions that can influence molecular packing.

Hirshfeld surface analysis of the related compound 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid showed that H···H (39.7%), H···C (39.0%), and H···O (18.0%) contacts were the most significant contributors to the crystal packing. researchgate.net This indicates a high density of non-specific van der Waals interactions and weaker C-H···O hydrogen bonds. A similar pattern of interactions would be anticipated for this compound.

Table 2: Predicted Dominant Intermolecular Interactions and Their Contributions (Note: Data is inferred from Hirshfeld surface analysis of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid researchgate.net)

| Interaction Type | Predicted Contribution |

| H···H Contacts (Dispersion) | High (~40%) |

| C···H/H···C Contacts (C-H···π) | High (~39%) |

| O···H/H···O Contacts | Moderate (~18%) |

Mechanistic Studies and Reaction Pathway Predictions

While no specific mechanistic studies or reaction pathway predictions for this compound have been reported, computational chemistry can be employed to explore its potential reactivity. DFT calculations are a standard tool for mapping reaction potential energy surfaces, identifying transition states, and calculating activation energies.

Potential areas of reactivity for this compound that could be investigated computationally include:

Ether Cleavage: The benzyloxy and methoxy ether linkages are potential sites for chemical reactions. Theoretical studies could model the mechanism of cleavage under various conditions (e.g., acidic or basic hydrolysis, hydrogenolysis). For example, the debenzylation of similar compounds has been studied experimentally, and computational methods could elucidate the precise mechanism and predict reaction rates.

Electrophilic Aromatic Substitution: The electron-rich phenyl rings, activated by the alkoxy groups, are susceptible to electrophilic attack. Computational models could predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation by analyzing the distribution of electron density and the stability of the intermediate carbocations (Wheland intermediates).

Anionic Rearrangements: The benzylic ether moiety could potentially undergo rearrangement reactions. For instance, DFT studies have been used to investigate the nih.govbohrium.com-anionic rearrangement of 2-benzyloxypyridines, a process involving deprotonation at the benzylic carbon followed by migration. researchgate.net A similar computational approach could determine the feasibility of such rearrangements for this compound, identifying the transition state and calculating the activation barrier. The calculations for the pyridine (B92270) system indicated that the rearrangement step is rate-determining and is influenced by substituents on the aromatic rings. researchgate.net

Predicting reaction pathways for a molecule like this compound would involve constructing detailed potential energy surfaces for proposed mechanisms. This would allow for the identification of the lowest energy pathway and provide a theoretical foundation for designing synthetic routes or understanding potential degradation pathways.

Chemical Reactivity and Derivatization of 1 Benzyloxy 4 4 Methoxyphenyl Benzene

Electrophilic Aromatic Substitution Reactions

The biphenyl (B1667301) scaffold of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene contains three aromatic rings, each with distinct reactivity towards electrophiles. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the electronic effects of the substituents on each ring. uci.edu

Ring A (Benzyloxy-substituted): The benzyloxy group (-OCH₂Ph) is a strong activating group. The oxygen atom donates electron density to the ring via resonance, making it significantly more nucleophilic than benzene (B151609). This group directs incoming electrophiles to the positions ortho and para to itself. Since the para position is occupied by the methoxyphenyl group, substitution is expected to occur at the two ortho positions (C3 and C5).

Ring B (Methoxy-substituted): Similarly, the methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-directing group. uci.edu The para position is occupied by the benzyloxyphenyl group, so electrophilic attack will be directed to the ortho positions (C3' and C5').

Ring C (Benzyl group): This ring is unsubstituted and thus has reactivity comparable to toluene. It is less activated than rings A and B and would only undergo substitution under more forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Substitution Site(s) | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ (from Br₂/FeBr₃) | C3, C5, C3', C5' | Mono- and di-brominated derivatives on rings A and B. |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | C3, C5, C3', C5' | Mono- and di-nitro derivatives on rings A and B. |

The precise distribution of products would depend on the specific reaction conditions, with steric hindrance potentially favoring substitution on the less hindered methoxy-substituted ring (Ring B) or at the C3/C5 positions of Ring A.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target different parts of the molecule, primarily the aromatic rings and the benzylic ether linkage.

Oxidation: The aromatic rings are generally stable to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), degradation of the rings can occur. libretexts.org The ether linkage is also relatively robust. However, specific reagents can oxidize the benzylic C-H bonds of the protecting group, though this is less common than reductive cleavage. More relevant is the oxidative cleavage of the benzyl (B1604629) ether, which is a deprotection strategy (see Section 5.4).

Reduction: Two main types of reduction are pertinent to this molecule: catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation: This method typically involves hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C). tcichemicals.com This reaction is highly effective for the cleavage of the benzyl ether C-O bond, a process known as hydrogenolysis. This reaction simultaneously reduces the benzyloxy group to a hydroxyl group and produces toluene, effectively deprotecting the phenol. Under more forcing conditions (higher pressure and temperature), hydrogenation of the aromatic rings to form cyclohexyl derivatives can also occur. mdpi.com

Birch Reduction: This reaction uses an alkali metal (e.g., Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com It reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org For substituted biphenyls, the regioselectivity is complex. In the case of 4-methoxybiphenyl (B1664174), the Birch reduction can be challenging and may lead to the loss of the methoxy group. nsf.gov The presence of the benzyloxy group would further complicate the reaction, but reduction of one or both aromatic rings of the biphenyl core is plausible, leading to non-aromatic diene structures. nsf.govresearchgate.net

Selective Deprotection Strategies for Benzyloxy Group

The benzyloxy group is a widely used protecting group for phenols precisely because it is stable under many conditions but can be removed selectively. The primary product of deprotection is 4-hydroxy-4'-methoxybiphenyl.

Table 2: Common Methods for Debenzylation

| Method | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C (or other metals like Pt, Rh) | Reductive cleavage of the C-O bond. | High-yielding and clean. Sensitive to other reducible groups in the molecule (e.g., alkenes, alkynes, nitro groups). tcichemicals.com |

| Dissolving Metal Reduction | Na in liquid NH₃ | Reductive cleavage. | Can sometimes be used when catalytic hydrogenation is not suitable. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Lewis or Brønsted acid-mediated cleavage. | Effective but lacks selectivity if other acid-sensitive groups are present. |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidation of the benzyl group. | Particularly effective for para-methoxybenzyl (PMB) ethers, but can be used for benzyl ethers. |

Research on the related compound 1-benzyloxy-4-methoxy benzene has demonstrated selective debenzylation using solid acid catalysts, such as 5-sulfosalicylic acid functionalized mesoporous silica, highlighting the potential for developing heterogeneous catalytic methods for this transformation. researchgate.net

Functionalization of Aromatic Rings

Beyond the electrophilic substitutions discussed in section 5.1, other methods can be employed to introduce functional groups onto the aromatic rings. These strategies often involve creating a reactive intermediate that can then be trapped by an electrophile.

Directed ortho-Metalation (DoM): The ether oxygen atoms in both the benzyloxy and methoxy groups can potentially direct deprotonation of an adjacent ortho-carbon using a strong base like n-butyllithium. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group specifically at the ortho position.

Halogen-Metal Exchange: If the molecule is first halogenated (e.g., brominated), the resulting aryl bromide can undergo halogen-metal exchange with an organolithium reagent. This generates the same aryllithium intermediate as in DoM, which can then be functionalized. This two-step sequence allows for functionalization at positions that may not be accessible via direct electrophilic substitution.

These methods provide strategic alternatives for building molecular complexity, allowing for the introduction of substituents with precise regiochemical control.

Catalytic Transformations Involving the Compound

Catalytic transformations are central to modern organic synthesis and can be used both to synthesize and to further derivatize this compound.

Synthesis via Cross-Coupling: The 4-methoxybiphenyl core of the molecule is commonly synthesized using palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling between 4-methoxyphenylboronic acid and a 4-benzyloxyphenyl halide (or triflate) would be a highly efficient route to the target compound. researchgate.net Similarly, a Heck reaction could also be employed to form the biphenyl linkage. beilstein-journals.org

Derivatization via Cross-Coupling: Once synthesized, the compound can be a substrate for further catalytic transformations after initial functionalization. For example, bromination of the parent compound would produce a bromo-derivative. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid to introduce a new aryl or vinyl group.

Heck Reaction: Reaction with an alkene to form a styrenyl derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-substituted biphenyl derivative.

Biocatalytic Transformations: Cytochrome P450 enzymes have been shown to catalyze oxidative C-C bond formation for biaryl synthesis. chemrxiv.org While not specifically demonstrated on this substrate, biocatalytic methods could potentially be developed for the selective hydroxylation or cross-coupling of the aromatic rings, offering a green chemistry approach to derivatization.

These catalytic methods provide powerful and versatile tools for the synthesis and subsequent modification of the this compound scaffold.

Advanced Applications and Emerging Research Frontiers for 1 Benzyloxy 4 4 Methoxyphenyl Benzene

Applications in Materials Science

The unique molecular architecture of 4-Benzyloxy-4'-methoxybiphenyl, characterized by a linear, rigid biphenyl (B1667301) scaffold, provides a foundation for the development of advanced materials with tailored properties.

Precursors for Polymer Synthesis

While direct polymerization of 4-Benzyloxy-4'-methoxybiphenyl is not prominently documented, its structural motifs are relevant in polymer science. Biphenyl derivatives are recognized as important intermediates in the production of polymers. google.com The synthesis of related compounds, such as 4-methoxybiphenyl (B1664174), has been achieved using palladium catalysts supported on polymeric matrices like hypercrosslinked polystyrene, demonstrating the synergy between biphenyl structures and polymer supports. bcrec.idresearchgate.net

Furthermore, structurally similar molecules serve as direct monomer precursors. For instance, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, a derivative containing both benzyloxy and methoxy (B1213986) groups, has been explicitly used as a biobased monomer for creating both thermoplastics and thermoset polymers. mdpi.com This suggests that functionalization of the 4-Benzyloxy-4'-methoxybiphenyl scaffold, for example by introducing a vinyl group, could yield novel monomers for advanced polymer synthesis. Polymer-bound resins incorporating benzyloxy-dimethoxybenzaldehyde are also utilized in solid-phase synthesis, highlighting the utility of these functional groups in polymer-based applications. sigmaaldrich.com

Exploration in Optoelectronic and Non-Linear Optical (NLO) Materials

The field of optoelectronics, particularly liquid crystals, represents a significant area of application for compounds like 4-Benzyloxy-4'-methoxybiphenyl. The biphenyl unit is a fundamental building block for liquid crystals, which are crucial components in display technologies. nih.govwikipedia.org The elongated, rigid structure of the biphenyl core, combined with flexible terminal groups, is a classic design for inducing mesomorphic (liquid crystalline) behavior.

Research has shown that both the methoxybiphenyl and benzyloxy moieties are instrumental in designing liquid crystalline materials:

Methoxybiphenyl Moiety: This unit is a key component in non-symmetric liquid crystal dimers that exhibit desirable nematic and twist-bend nematic (NTB) phases. rsc.orgwhiterose.ac.uk The methoxybiphenyl fragment influences transition temperatures and can promote or suppress certain types of liquid crystal phases when compared to other units like cyanobiphenyl. rsc.orgwhiterose.ac.uk

Benzyloxy Moiety: The terminal benzyloxy group has been shown to effectively induce mesomorphic properties in rod-like Schiff base liquid crystals. mdpi.com The 4-benzyloxyphenyl group is also a key component in the synthesis of complex calamitic (rod-shaped) liquid crystals that exhibit enantiotropic nematic and smectic phases. nih.gov

The combination of these two moieties in a single molecule suggests that 4-Benzyloxy-4'-methoxybiphenyl is an excellent candidate or precursor for materials with specific optoelectronic and NLO properties. The table below summarizes findings on related compounds used in liquid crystal research.

| Compound Class/Moiety | Application/Finding | Relevant Properties |

| Methoxybiphenyl Dimers | Building block for non-symmetric liquid crystals. rsc.orgwhiterose.ac.uk | Exhibits Nematic (N) and Twist-Bend Nematic (NTB) phases. rsc.org |

| Terminal Benzyloxy Groups | Induces mesomorphism in Schiff base compounds. mdpi.com | Leads to the formation of Smectic A (SmA) phases. mdpi.com |

| 4-Benzyloxyphenyl Esters | Component of calamitic liquid crystals. nih.gov | Shows Nematic (N) and tilted Smectic (SmC) phases. nih.gov |

| Biphenyl-based Amines | Forms basis of a homologous series of liquid crystals. mdpi.com | Exhibits Smectic B (SmB) and Smectic A (SmA) phases. mdpi.com |

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct application in materials, 4-Benzyloxy-4'-methoxybiphenyl serves as a valuable intermediate, providing a pre-assembled scaffold for the construction of more elaborate molecular targets.

Building Block in Multistep Organic Synthesis

The synthesis of complex functional molecules often relies on the strategic connection of pre-functionalized building blocks. The structural components of 4-Benzyloxy-4'-methoxybiphenyl are actively used in this capacity. For example, 4-methoxybiphenyl is a starting material in the synthesis of complex liquid crystal dimers, where it undergoes reactions like Friedel-Crafts acylation to initiate the construction of a larger molecule. whiterose.ac.uk The synthesis of 4-methoxybiphenyl itself is well-established, often via Suzuki-Miyaura cross-coupling reactions, underscoring its importance as a foundational intermediate. google.comdoi.org

Similarly, the benzyloxy-phenyl portion of the molecule is a versatile building block. The benzyl (B1604629) group is a common protecting group for phenols. Therefore, 4-Benzyloxy-4'-methoxybiphenyl can be readily converted to 4'-methoxy-[1,1'-biphenyl]-4-ol. This resulting hydroxylated biphenyl is a crucial intermediate for creating esters and ethers, which are common linkages in liquid crystals and other functional materials. nih.gov For instance, 4-benzyloxyphenol is esterified with a substituted benzoic acid in the final step of synthesizing a complex liquid crystal. nih.gov

| Structural Fragment | Role in Synthesis | Example Reaction |

| 4-Methoxybiphenyl | Starting material for liquid crystal dimers. whiterose.ac.uk | Friedel-Crafts acylation. whiterose.ac.uk |

| 4-Benzyloxyphenol | Intermediate for esterification to form liquid crystals. nih.gov | DCC/DMAP mediated esterification. nih.gov |

| Phenylboronic acid & 4-Bromoanisole | Reagents for Suzuki-Miyaura cross-coupling to form the 4-methoxybiphenyl core. google.comdoi.org | Palladium-catalyzed cross-coupling. google.com |

Scaffold for Design of Novel Chemical Structures

The biphenyl structure is considered a fundamental backbone in synthetic organic chemistry, serving as a rigid scaffold upon which to build molecular complexity. nih.gov The 4,4'-disubstituted pattern of 4-Benzyloxy-4'-methoxybiphenyl provides a linear and well-defined geometry. This predictable shape is advantageous for designing molecules where spatial arrangement is critical, such as in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. nih.gov

By modifying the terminal methoxy and benzyloxy groups, or by adding substituents to the aromatic rings, chemists can systematically alter the molecule's electronic properties, solubility, and intermolecular interactions. The benzyloxy group, in particular, offers a handle for deprotection to reveal a reactive phenol, allowing the scaffold to be incorporated into larger, more complex systems through ether or ester linkages. nih.gov This makes the molecule a versatile platform for developing new structures with targeted functions in materials science and medicinal chemistry.

Investigation of Biological Interactions and Mechanisms (excluding direct clinical data, dosage, or safety)

While specific mechanistic studies on 4-Benzyloxy-4'-methoxybiphenyl are not widely reported, its classification as a biphenyl derivative places it within a class of compounds recognized for a vast range of biological activities. ijsdr.orgresearchgate.net The biphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents. nih.govwikipedia.org

Biphenyl and its derivatives are known to participate in various biological interactions. The core structure is fairly non-reactive, but it can be metabolized by biological systems; for instance, certain bacteria can hydroxylate the biphenyl ring. wikipedia.orgijsdr.org The functionalization of the biphenyl scaffold leads to a wide spectrum of observed biological activities in related compounds. These activities are generally attributed to the ability of the biphenyl structure to orient functional groups in a specific three-dimensional arrangement, facilitating interactions with biological targets like enzymes and receptors. This broad potential for biological interaction makes the biphenyl class a subject of ongoing investigation in drug discovery. rsc.org

| General Biological Activity of Biphenyl Derivatives |

| Antimicrobial (antibacterial and antifungal) ijsdr.orgresearchgate.net |

| Anti-inflammatory ijsdr.orgresearchgate.net |

| Antioxidant ijsdr.org |

| Anticancer researchgate.net |

| Antiviral researchgate.net |

| Antihypertensive researchgate.net |

While direct and extensive research on the specific compound 1-(benzyloxy)-4-(4-methoxyphenyl)benzene is not widely available in public literature, significant insights into its potential biological activities can be extrapolated from studies on structurally similar molecules. The key functional moieties of this compound, the benzyloxy group and the 4-methoxyphenyl (B3050149) group, are present in numerous molecules that have been subject to detailed enzymatic and receptor-binding analyses. This article will focus on the enzymatic inhibition and molecular docking studies of these analogous compounds to shed light on the prospective applications of this compound.

Enzymatic Inhibition and Receptor-Ligand Binding Studies

The exploration of how molecules like this compound interact with biological targets is crucial for drug discovery and development. By examining the enzymatic inhibition profiles and receptor-ligand binding interactions of its structural analogs, we can infer its potential therapeutic value.

Structure-Activity Relationship (SAR) studies on compounds containing benzyloxy and methoxyphenyl groups have revealed important determinants for enzymatic inhibition. A notable area of research is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

In a study on a series of benzyloxy chalcones, the position of the benzyloxy group was found to be a critical factor for MAO-B inhibitory activity. nih.gov Compounds with a benzyloxy group at the para position of the B-ring demonstrated significantly higher inhibition of human MAO-B (hMAO-B) compared to those with the group at the ortho position. nih.gov For instance, a thiophene-containing chalcone (B49325) with a para-benzyloxy group (Compound B10 in the study) was identified as the most potent hMAO-B inhibitor in the series, with an IC50 value of 0.067 µM. nih.gov This highlights the favorable interaction of the para-substituted benzyloxy moiety within the enzyme's active site.

The electronic properties of other substituents on the chalcone scaffold also influence the inhibitory activity. It was observed that electron-donating groups, such as ethoxy, tended to enhance hMAO-B inhibition more than electron-withdrawing groups. nih.gov The kinetic analysis of the most potent compounds indicated a reversible mode of inhibition. nih.gov These findings suggest that a molecule like this compound, which features a para-substituted benzyloxy group, could potentially act as a reversible inhibitor of enzymes like MAO-B.

Further SAR studies on different classes of compounds have also underscored the importance of the methoxyphenyl group. In a series of 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives designed as dual EGFR and VEGFR-2 inhibitors, the 4-methoxyphenyl moiety was a key structural feature. nih.gov The study demonstrated that modifications to other parts of the molecule, while retaining the 4-methoxyphenyl group, led to significant variations in inhibitory potency against these tyrosine kinases. nih.gov

Interactive Data Table: hMAO-B Inhibition by Benzyloxy Chalcone Analogs

| Compound ID (from source) | A-Ring Substituent | B-Ring Substituent | hMAO-B IC50 (µM) | hMAO-B Ki (µM) |

|---|---|---|---|---|

| B10 | Thiophene | 4-Benzyloxy | 0.067 | 0.030 ± 0.001 |

| B15 | 4-Ethoxyphenyl | 4-Benzyloxy | 0.120 | 0.033 ± 0.001 |

| B8 | Bromothiophene | 4-Benzyloxy | Data not specified | Data not specified |

Data extracted from a study on benzyloxy chalcones as MAO-B inhibitors. nih.gov

Molecular docking simulations provide a computational approach to predict the binding conformation and affinity of a ligand to a receptor's active site. Such studies on analogs of this compound have offered valuable insights into their potential molecular interactions.

In the aforementioned study of benzyloxy chalcones as MAO-B inhibitors, molecular docking was employed to understand the binding modes of the most active compounds. nih.gov The docking scores for the most potent inhibitors were comparable to that of the co-crystallized ligand, indicating a high binding affinity. The analysis revealed that these compounds were stabilized in the active site of hMAO-B through π-π stacking interactions. nih.gov This type of interaction is plausible for this compound, given its aromatic nature. The binding energies calculated for the ligand-protein complexes further supported the stability of the interaction. nih.gov

Molecular docking of other chalcone analogues with hydroxy and methoxy substituents against the anti-apoptotic protein Bcl-2 has also been performed. unja.ac.id While these compounds differ from our target molecule, the studies highlight how the methoxyphenyl group can participate in forming favorable interactions within a protein's binding pocket. For example, one of the docked compounds formed a hydrogen bond with an arginine residue, and van der Waals interactions with several other residues. unja.ac.id

In silico studies of 4-methoxyphenyl pyrazole derivatives have also been conducted to investigate their binding to tyrosine kinase receptors like EGFR and VEGFR-2. nih.gov These studies help in rationalizing the observed inhibitory activities and guide the design of more potent inhibitors.

Interactive Data Table: Molecular Docking Results of Benzyloxy Chalcone Analogs against hMAO-B

| Compound ID (from source) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| B10 | -9.954 | -74.57 | π-π stacking |

Data extracted from a study on benzyloxy chalcones as MAO-B inhibitors. nih.gov The docking scores are from Standard-Precision (SP) docking.

These computational analyses, performed on structurally related compounds, suggest that this compound would likely bind to relevant biological targets through a combination of hydrophobic and aromatic interactions. The precise nature and strength of these interactions would, of course, depend on the specific topology and amino acid composition of the target protein's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.